N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-11-4-2-3-5-12(11)19-8-13(16)15-9-14(17)6-7-18-10-14/h2-5,17H,6-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHLNLPJNRRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Oxygen-Containing Cyclic Ether Analogs
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
- Structural Differences : The 2-oxotetrahydrofuran (ketone-substituted tetrahydrofuran) in contrasts with the 3-hydroxyoxolan in the target compound. The sulfamoylphenyl group introduces a sulfonamide functionality absent in the target.
- Synthesis : Both compounds involve acetylation steps, but uses N-acetylsulfanilyl chloride and triethylamine, yielding a sulfonamide-linked product.
- Applications: Sulfonamide groups are common in antimicrobial agents, suggesting divergent applications from the target compound’s phenoxy-acetamide structure .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Structural Differences: A morpholinone ring (six-membered oxygen-nitrogen heterocycle) replaces the tetrahydrofuran ring. The 4-isopropylphenyl substituent differs from the 2-methylphenoxy group.
- Synthesis : Similar acetylation and purification steps (e.g., chromatography, recrystallization) are employed, yielding 58% after recrystallization.
- Properties: The morpholinone ring’s larger size and acetyl group may influence solubility and binding affinity compared to the smaller oxolan ring.
Phenoxy- and Chloro-Substituted Acetamides
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor, )
- Structural Differences: Alachlor features a chloroacetamide core with diethylphenyl and methoxymethyl groups, unlike the target’s hydroxyoxolan and methylphenoxy groups.
- Properties : Chlorine substituents increase electrophilicity and herbicidal activity, whereas the target’s hydroxyl group may favor hydrogen bonding.
- Applications: Alachlor is a herbicide, indicating that acetamide substituents critically determine agrochemical vs.
N-(3-Amino-4-methoxyphenyl)acetamide ()
- Structural Differences: A simpler acetamide with an amino-methoxyphenyl group, lacking cyclic ethers.
- Applications : Used in laboratory research, emphasizing the role of substituents in directing compounds toward specific uses .
Heterocyclic Acetamide Derivatives
N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()
- Structural Differences : A thiophene ring replaces the oxolan, with a bromoacetamide substituent.
- Properties: Thiophene’s aromaticity and sulfur atom increase lipophilicity and electronic delocalization compared to the non-aromatic oxolan.
- Applications : Thiophene derivatives are prevalent in materials science and drug design, suggesting divergent pathways for the target compound .
2-Chloro-N-(2-oxothiolan-3-yl)acetamide ()
- Structural Differences : A thiolactone (sulfur-containing cyclic ketone) replaces the oxolan.
- Properties : Sulfur’s polarizability and larger atomic size may alter metabolic pathways compared to oxygen-based rings.
- Applications : Thiolactones are studied for protease inhibition, highlighting functional group-dependent bioactivity .
Preparation Methods
Synthesis of 2-(2-Methylphenoxy)acetic Acid
Step 1: Williamson Ether Synthesis
2-Methylphenol reacts with chloroacetic acid under alkaline conditions (NaOH, 60°C, 4 hrs) to yield 2-(2-methylphenoxy)acetic acid. This method achieves ~85% yield.
$$
\text{2-Methylphenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(2-Methylphenoxy)acetic Acid}
$$
Key Data :
Formation of 2-(2-Methylphenoxy)acetyl Chloride
Step 2: Acid Chloride Preparation
The carboxylic acid is treated with thionyl chloride (SOCl₂, 1.5 eq) in anhydrous dichloromethane (25°C, 2 hrs). Excess SOCl₂ is removed under vacuum.
$$
\text{2-(2-Methylphenoxy)acetic Acid} + \text{SOCl}_2 \rightarrow \text{2-(2-Methylphenoxy)acetyl Chloride}
$$
Key Data :
Synthesis of 3-(Aminomethyl)-3-hydroxyoxolane
Method A: Reductive Amination
3-Hydroxyoxolane-3-carbaldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 6.5, 24 hrs).
$$
\text{3-Hydroxyoxolane-3-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-(Aminomethyl)-3-hydroxyoxolane}
$$
Key Data :
- Reagents : 3-Hydroxyoxolane-3-carbaldehyde (1.0 eq), NH₄OAc (3.0 eq), NaBH₃CN (1.2 eq).
- Conditions : Methanol, rt, 24 hrs.
- Yield : 72% (¹H NMR: δ 3.75 ppm, -CH₂NH₂).
Method B: Gabriel Synthesis
3-Hydroxyoxolane-3-methanol is converted to the phthalimide derivative using phthalic anhydride, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux).
$$
\text{3-Hydroxyoxolane-3-methanol} \rightarrow \text{Phthalimide Intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{3-(Aminomethyl)-3-hydroxyoxolane}
$$
Key Data :
Final Coupling: Acetamide Formation
The acyl chloride (2.2) reacts with 3-(aminomethyl)-3-hydroxyoxolane (2.3) in dry THF with triethylamine (TEA) as a base (0°C → rt, 12 hrs).
$$
\text{2-(2-Methylphenoxy)acetyl Chloride} + \text{3-(Aminomethyl)-3-hydroxyoxolane} \xrightarrow{\text{TEA}} \text{Target Compound}
$$
Key Data :
- Reagents : Acyl chloride (1.0 eq), amine (1.1 eq), TEA (1.5 eq).
- Conditions : Dry THF, 0°C → rt, 12 hrs.
- Yield : 78% (HPLC purity 99.2%).
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A telescoped approach combines steps 2.1–2.4 in a single reactor, using polymer-supported scavengers to remove byproducts. This reduces purification steps and improves yield (82% overall).
Enzymatic Resolution
Lipase B catalyzes the enantioselective amidation of racemic 3-(aminomethyl)-3-hydroxyoxolane, achieving 94% enantiomeric excess (ee) for the (R)-isomer.
Analytical Characterization
| Property | Data | Method |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₄ | HRMS |
| Molecular Weight | 279.33 g/mol | ESI-MS |
| Melting Point | 128–130°C | DSC |
| ¹H NMR (CDCl₃) | δ 7.25 (m, Ar-H), δ 4.15 (s, OCH₂CO), δ 3.85 (m, oxolan-H) | 400 MHz NMR |
| IR (KBr) | 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O) | FT-IR |
Challenges and Optimization
- Steric Hindrance : Bulky substituents on the oxolan ring necessitate longer reaction times for amidation.
- Hydroxyl Group Stability : Protection with tert-butyldimethylsilyl (TBS) groups prevents undesired side reactions during coupling.
- Solvent Selection : THF outperforms DMF in minimizing racemization during enzymatic resolution.
Q & A
Basic Question: What are the common synthetic routes for preparing N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions:
Acylation : React 2-(2-methylphenoxy)acetic acid with a coupling agent (e.g., HATU or DCC) and 3-hydroxyoxolane-3-methanamine in a polar aprotic solvent like DMF or dichloromethane (DCM). Triethylamine (TEA) is often used as a base to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, gradient elution with 0–8% MeOH in DCM) followed by recrystallization from ethyl acetate yields the pure product. Typical yields range from 50–60% .
Key Data :
- Example yield: 58% (from analogous acetamide synthesis) .
- Reagents: HATU, DIPEA, 4-isopropylaniline (for similar coupling steps) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- 1H NMR (300 MHz, CDCl₃): Peaks for the oxolane ring (δ 3.5–4.1 ppm), methylphenoxy group (δ 2.1–2.3 ppm for CH₃, 6.8–7.2 ppm for aromatic protons), and acetamide NH (δ 7.6–7.8 ppm, broad singlet) .
- 13C NMR : Carbonyl (δ 168–170 ppm), oxolane carbons (δ 60–80 ppm) .
Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ and [M+Na]⁺) .
IR Spectroscopy : Stretching frequencies for amide C=O (~1667 cm⁻¹) and hydroxyl groups (~3500 cm⁻¹) .
Advanced Question: How do reaction conditions influence the stability and reactivity of the oxolane and acetamide moieties?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DCM) stabilize intermediates but may promote hydrolysis of the oxolane ring under acidic conditions. Anhydrous conditions are critical .
- Temperature : Elevated temperatures (>60°C) risk decomposition of the acetamide group. Reactions are best conducted at 0–25°C .
- Catalysts : LHMDS (Lithium Hexamethyldisilazide) enhances nucleophilic substitution at the oxolane methyl group but requires low temperatures (-70°C) to avoid side reactions .
Advanced Question: What strategies are used to design derivatives with enhanced biological activity?
Methodological Answer:
Structural Modifications :
- Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to enhance receptor binding affinity .
- Replace the hydroxyoxolane group with thiomorpholine or pyrazolyl derivatives to improve metabolic stability .
Biological Assays :
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking (AutoDock Vina) to predict binding modes .
Advanced Question: How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
Solvent and Instrument Calibration : Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and spectrometer frequency (300 vs. 500 MHz) .
Validation : Compare with computational predictions (DFT for NMR chemical shifts) and replicate experiments under identical conditions .
Example : Aromatic proton shifts may vary by ±0.1 ppm due to solvent polarity .
Advanced Question: What purification challenges arise during synthesis, and how are they resolved?
Methodological Answer:
- By-Product Removal : Silica gel chromatography separates unreacted 2-(2-methylphenoxy)acetic acid and oxolane intermediates. Gradient elution (0–8% MeOH in DCM) is optimal .
- Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals. Slow cooling (1°C/min) prevents oiling out .
Advanced Question: How do structural modifications impact structure-activity relationships (SAR)?
Methodological Answer:
- Methylphenoxy Group : Substitution at the 3-position (e.g., chloro, methoxy) enhances lipophilicity and CNS penetration .
- Oxolane Ring : Hydroxy group removal reduces solubility but increases metabolic half-life .
Data : Analogues with 4-nitro substituents show 10-fold higher activity in kinase assays .
Advanced Question: What computational methods predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
Density Functional Theory (DFT) : Models electron density and correlation energy to predict reaction pathways (e.g., amide bond cleavage) .
Molecular Docking : AutoDock or Schrödinger Suite predicts binding to targets like G-protein-coupled receptors (GPCRs) .
Example : Docking scores < -7.0 kcal/mol indicate strong binding .
Advanced Question: What safety and toxicity considerations are critical for handling this compound?
Methodological Answer:
- Toxicity Screening : Ames test for mutagenicity and acute toxicity studies in Wistar rats (LD₅₀ determination) .
- Handling : Use fume hoods, nitrile gloves, and avoid inhalation. Store at -20°C under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
